molecular formula C6H10ClN3O2S B2799900 3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide CAS No. 2167163-78-0

3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide

Cat. No. B2799900
CAS RN: 2167163-78-0
M. Wt: 223.68
InChI Key: AKNMWUMVGQLNHO-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The chloromethyl group (−CH2−Cl) is a functional group derived from the methyl group (−CH3) by replacing one hydrogen atom with a chlorine atom .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and evaluation of sulfonamide derivatives, including those related to 3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide, have been a focus of chemical research due to their significant biological activities. For instance, studies on sulfonamide-containing compounds have explored their synthesis, biological evaluation, and potential as inhibitors for various enzymes. One study discusses the synthesis and bioactivities of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors, highlighting their low cytotoxicity and potential in medicinal chemistry (Ozmen Ozgun et al., 2019). Another research effort focuses on the synthesis and biological evaluation of novel benzenesulfonamide derivatives, underscoring their antitumor activity and potential interactions with biological targets (Fahim & Shalaby, 2019).

Biological Evaluation and Potential Applications

The biological evaluation of sulfonamide derivatives, including pyrazoline and benzenesulfonamide compounds, has revealed their potential as inhibitors for key enzymes such as carbonic anhydrase and acetylcholinesterase. This is crucial for developing therapeutic agents for conditions like glaucoma, epilepsy, and certain types of cancer. For example, a study on pyrazoline benzensulfonamides demonstrated their inhibition potency against human carbonic anhydrase isoenzymes, suggesting these compounds as candidates for novel inhibitors with low toxicity (Ozmen Ozgun et al., 2019).

Chemical Transformations and Reactivity

Research on sulfonamide derivatives also includes exploring their chemical reactivity and potential as intermediates for synthesizing other biologically active compounds. The transformation of these compounds under various conditions can lead to the discovery of new chemical entities with potential pharmacological applications. For instance, the study by Fahim and Shalaby (2019) on benzenesulfonamide derivatives highlights the diverse chemical transformations these compounds can undergo, leading to the identification of compounds with significant in vitro antitumor activity (Fahim & Shalaby, 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some chloromethyl compounds act as protease inhibitors , while others have been used as alkylating agents .

properties

IUPAC Name

3-(chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3O2S/c1-4-6(13(8,11)12)5(3-7)9-10(4)2/h3H2,1-2H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNMWUMVGQLNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)CCl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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